molecular formula C12H16O B14700010 4-(But-2-en-1-yl)-2,6-dimethylphenol CAS No. 21104-18-7

4-(But-2-en-1-yl)-2,6-dimethylphenol

Cat. No.: B14700010
CAS No.: 21104-18-7
M. Wt: 176.25 g/mol
InChI Key: CBJFZVPRUBERKE-UHFFFAOYSA-N
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Description

4-(But-2-en-1-yl)-2,6-dimethylphenol is a phenolic derivative characterized by a 2,6-dimethyl-substituted aromatic ring with a but-2-en-1-yl group at the para position. This compound belongs to the broader class of alkylphenols, which are widely studied for their antioxidative, antimicrobial, and material science applications. The presence of the conjugated butenyl chain and methyl groups modulates its electronic properties, solubility, and reactivity.

Properties

CAS No.

21104-18-7

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-but-2-enyl-2,6-dimethylphenol

InChI

InChI=1S/C12H16O/c1-4-5-6-11-7-9(2)12(13)10(3)8-11/h4-5,7-8,13H,6H2,1-3H3

InChI Key

CBJFZVPRUBERKE-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with but-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yl)-2,6-dimethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bond in the but-2-en-1-yl group can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated derivatives of the but-2-en-1-yl group.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-(But-2-en-1-yl)-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The but-2-en-1-yl group may also play a role in modulating the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

4-(3-Dodecylthiopropyl)-2,6-dimethylphenol

  • Structure : Features a long-chain thioether substituent at the para position.
  • Bioactivity: Exhibits superior antioxidative activity compared to α-tocopherol and trolox, particularly in repair-deficient bacterial strains. Notably non-genotoxic and non-mutagenic .
  • Mechanism: The thioether group enhances radical-scavenging capacity by stabilizing phenolic radicals through sulfur’s electron-donating effects.

4-((4-(Isopentyloxy)phenyl)diazenyl)-2,6-dimethylphenol (4d)

  • Structure : Contains an azo-linked isopentyloxy group.
  • Bioactivity: Demonstrates potent antibacterial activity against Staphylococcus aureus and Listeria monocytogenes at low concentrations (3× lower than lead compounds). Inactive against Gram-negative bacteria .
  • Mechanism : The azo group facilitates electron delocalization, enhancing interaction with bacterial membranes.

4-(t-Butoxymethyl)-2,6-dimethylphenol

  • Structure : Incorporates a bulky tert-butoxymethyl group.
  • Synthesis : Achieved via lithiation and alkylation of 1,3-dimethoxybenzene, yielding a conformationally flexible derivative with herringbone crystal packing .

Isomeric and Electronic Comparisons

2,6-Dimethoxyphenol

  • Electronic Effects: Methoxy groups at the 2,6-positions reduce resonance stabilization of the phenolic hydroxyl, leading to a downfield NMR shift (δ ~9.5 ppm in DMSO) compared to 2,6-dimethylphenol (δ ~8.5 ppm). This indicates reduced electron density at the hydroxyl group .

2,4-Dimethylphenol and 3,5-Dimethylphenol

  • Isomer Effects: 2,4-Dimethylphenol: Exhibits higher volatility and toxicity (LD₅₀ ~300 mg/kg in rats) compared to 2,6-dimethylphenol (LD₅₀ ~1,200 mg/kg) . 3,5-Dimethylphenol: Lower thermal stability due to steric hindrance, making it less suitable for polymer applications .

Physicochemical and Functional Properties

Antioxidative Activity

Compound Antioxidant Efficacy (vs. α-tocopherol) Key Substituent Effect Reference
4-(But-2-en-1-yl)-2,6-dimethylphenol* Not reported (inferred moderate) Conjugated alkene enhances resonance
4-(3-Dodecylthiopropyl)-2,6-dimethylphenol 1.5× higher Thioether stabilizes radicals
2,6-Dimethylphenol 0.8× Methyl groups limit solubility

*Inferred based on structural analogs.

Antimicrobial Activity

Compound MIC (μg/mL) for S. aureus Mechanism Reference
This compound* Likely membrane disruption
4d (Azo derivative) 12.5 Azo group enhances lipophilicity
2,6-Dimethylphenol >100 Limited penetration

Toxicity and Environmental Impact

  • Derivatives like 4-(3-dodecylthiopropyl)-2,6-dimethylphenol show reduced genotoxicity due to stabilized radical intermediates .
  • Butenyl Substituent : Alkenyl groups may increase bioavailability but pose challenges in biodegradation compared to saturated alkyl chains .

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